(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and an allyloxy substituent. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-allyloxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzylidene ring.
Scientific Research Applications
(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential cellular components in bacteria. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings, such as 2-thioxo-4-thiazolidinone, share some chemical properties and reactivity.
Benzylidene Derivatives: Compounds with benzylidene groups, such as benzylideneacetone, exhibit similar reactivity in electrophilic aromatic substitution reactions.
Uniqueness
(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C15H13NO4S2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(5E)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H13NO4S2/c1-2-7-20-11-6-4-3-5-10(11)8-12-14(19)16(9-13(17)18)15(21)22-12/h2-6,8H,1,7,9H2,(H,17,18)/b12-8+ |
InChI Key |
DREITSQAJKJJSQ-XYOKQWHBSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.